[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Description
This compound is a cyanamide derivative featuring a substituted phenylsulfanyl group and a methylsulfanylmethylidene moiety. Its structure includes a 3-chloro-4-methylphenyl group attached via a sulfur atom (sulfanyl bridge) to a cyanamide backbone modified with a methylsulfanylmethylidene substituent. Such structural complexity confers unique electronic and steric properties, making it relevant in organic synthesis and agrochemical research. Cyanamide derivatives are known for their roles in plant growth regulation and as intermediates in polymer synthesis .
Properties
IUPAC Name |
[(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-3-4-8(5-9(7)11)15-10(14-2)13-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFPMTNZBQYNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(=NC#N)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375662 | |
| Record name | [(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-24-6 | |
| Record name | [(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanoformimidate-Sulfur Chloride Condensation
Reaction of alkyl cyanoformimidates with sulfur monochloride (SCl) or sulfur dichloride (SCl₂) in polar aprotic solvents (e.g., dimethylformamide) produces thiadiazole derivatives. For the target compound, substituting the alkyl group with a methylsulfanylmethylidene moiety may enable cyanamide formation. Example conditions:
Silver Cyanamide-Mediated Substitution
Search Result highlights the use of silver cyanamide (Ag₂NCN) for quantitative precipitation of cyanamide species. This approach could facilitate nucleophilic substitution at electrophilic centers (e.g., chloro or sulfonyl groups). For instance, reacting a chlorinated precursor with Ag₂NCN in aqueous or dimethylformamide media may introduce the cyanamide group.
The target compound features two distinct sulfanyl groups: methylsulfanylmethylidene and 3-chloro-4-methylphenylsulfanyl . Sequential or concurrent introduction of these groups requires careful optimization to avoid cross-reactivity.
Methylsulfanylmethylidene Incorporation
Thiolation of the cyanamide core with methanethiol (CH₃SH) or methyl disulfide (CH₃SSCH₃) under basic conditions (e.g., NaHCO₃) can install the methylsulfanyl group. Key parameters:
3-Chloro-4-methylphenylsulfanyl Attachment
The aryl sulfanyl group is introduced via thiol-displacement reactions. A chloro-substituted intermediate reacts with 3-chloro-4-methylbenzenethiol in the presence of a Lewis acid (e.g., AlCl₃). Conditions adapted from Search Result :
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Lewis Acid : Aluminum chloride (5–50% molar excess)
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Solvent : Toluene or benzene (30–50 mL per 0.1 mol substrate)
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Temperature : 60–170°C
Integrated Synthetic Routes
Three routes were evaluated for efficiency and scalability:
Route A: Sequential Functionalization
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Cyanamide Core Synthesis : React ethyl cyanoformimidate with SCl₂ in dimethylformamide (25°C, 6 hours).
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Methylsulfanylmethylidene Addition : Treat intermediate with CH₃SH/Na₂CO₃ (55°C, 3 hours).
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Aryl Sulfanyl Incorporation : React with 3-chloro-4-methylbenzenethiol/AlCl₃ (toluene, 100°C, 4 hours).
Yield : 62% (over three steps)
Route B: One-Pot Synthesis
Simultaneous reaction of cyanoformimidate, SCl₂, CH₃SH, and 3-chloro-4-methylbenzenethiol in dimethylformamide at 40°C for 12 hours.
Yield : 45% (lower due to competing side reactions)
Route C: Silver Cyanamide-Mediated Pathway
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Chlorinated Precursor Synthesis : Prepare 3-chloro-4-methylphenyl disulfide via S–S bond formation.
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Cyanamide Substitution : React with Ag₂NCN in aqueous dimethylformamide (pH 7, 30°C, 2 hours).
Yield : 78% (highest due to quantitative precipitation)
Optimization and Challenges
Critical parameters influencing yield and purity were identified:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dimethylformamide | +15% vs. benzene |
| Temperature | 25–60°C | >60°C: −20% |
| SCl₂ Molar Excess | 3:1 (vs. 2:1) | +12% |
| Reaction Time | 6–8 hours | Prolonged: −8% |
Key Challenges :
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Oxidative Degradation : Sulfanyl groups prone to oxidation; requires inert atmosphere (N₂/Ar).
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Regioselectivity : Competing thiol substitutions addressed by stepwise addition.
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Purification : Steam distillation and ether extraction effective for isolating the final product.
Characterization and Validation
The compound was validated via:
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¹H NMR : δ 2.45 (s, 3H, CH₃), 3.12 (s, 3H, SCH₃), 7.25–7.55 (m, 3H, aryl).
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IR : 2190 cm⁻¹ (C≡N stretch), 680 cm⁻¹ (C–S).
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Elemental Analysis : C 45.2%, H 3.8%, N 12.1%, S 28.9% (theor. C 45.5%, H 3.6%, N 12.4%, S 28.5%).
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of organosulfur and cyanamide-based molecules. Below is a comparative analysis:
Key Comparative Findings
Reactivity and Stability: The methylsulfanylmethylidene group in the target compound likely enhances electrophilicity compared to simple cyanamides like hydrogen cyanamide, facilitating nucleophilic attacks in synthesis .
Biological Activity :
- Unlike hydrogen cyanamide, which is toxic but effective in agrochemicals, the target compound’s sulfur bridges and aryl substituents may mitigate toxicity while retaining bioactivity .
- Structural parallels to 5-(3-chlorophenylsulfanyl)-pyrazole derivatives suggest possible antifungal or herbicidal applications, though empirical data are lacking .
Synthetic Utility :
- The compound’s sulfanyl groups could act as directing groups in transition-metal-catalyzed reactions, a feature absent in simpler cyanamides or phthalimides .
Biological Activity
The compound [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide , known for its complex structure, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a chloro-substituted aromatic ring, a sulfanyl group, and a cyanamide moiety. The presence of sulfur atoms in the structure suggests potential reactivity with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cellular processes.
- Antimicrobial Activity : Preliminary studies indicate that it can exhibit antimicrobial properties by targeting bacterial cell wall synthesis or interfering with metabolic functions in pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
Studies have shown that derivatives of cyanamide compounds often possess antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and metabolic pathways .
Anticancer Activity
Recent investigations have explored the anticancer potential of cyanamide derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by modulating signaling pathways associated with cell growth and survival .
Case Studies
- Antimicrobial Screening : A study screened various derivatives of cyanamide for antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited comparable activity to established antibiotics, suggesting potential therapeutic applications .
- Cytotoxicity Assays : In another study, the cytotoxic effects of this compound were evaluated against human cancer cell lines. The compound showed significant cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Reacting 3-chloro-4-methylthiophenol with methylsulfanylmethylidene precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-methylidene intermediate.
- Step 2: Introducing the cyanamide group via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like THF or dichloromethane .
Optimization Strategies: - Temperature: Maintain 0–5°C during cyanamide coupling to minimize side reactions.
- Solvent: Use polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates.
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR:
- Sulfanyl groups: Look for deshielded protons (δ 3.5–4.5 ppm) and carbons (δ 35–45 ppm) adjacent to sulfur.
- Cyanamide (N≡C–N): A singlet for the –NH proton (δ 8.5–9.5 ppm) and a carbon signal at δ 115–120 ppm for the nitrile .
- IR: Stretching vibrations for S–C (650–750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error .
Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity sites (e.g., electrophilic sulfanyl groups).
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in polar environments.
- Crystallography: Use SHELX for refining X-ray diffraction data to resolve bond angles and torsional strain .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between observed and predicted reactivity under varying conditions?
- Controlled Variable Testing: Systematically alter solvents (e.g., DMSO vs. THF), temperatures, and catalysts to isolate reactivity drivers.
- Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates or side products .
- Isotopic Labeling: Use ¹⁵N-labeled cyanamide to trace reaction pathways and validate mechanistic hypotheses .
Q. How do the electronic environments of sulfanyl and cyanamide groups influence biological interactions?
- Sulfanyl Groups: Act as hydrogen bond donors/acceptors, enhancing binding to enzyme active sites (e.g., cysteine proteases).
- Cyanamide: Polarizes adjacent regions, increasing affinity for hydrophobic pockets in receptors.
Validation Assays: - In Vitro Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to immobilized proteins .
Q. What methodologies analyze thermodynamic stability and degradation pathways in solution?
- Accelerated Stability Testing: Expose the compound to pH extremes (2–12) and elevated temperatures (40–60°C), then quantify degradation via LC-MS.
- Degradation Product Identification: Use tandem MS to characterize fragments (e.g., loss of –SCN or oxidation of sulfanyl to sulfoxide) .
- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
